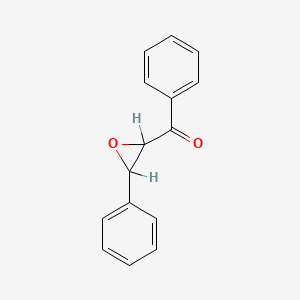

rel-trans-Chalcone Oxide

描述

Rel-trans-Chalcone Oxide, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₂O₂ and its molecular weight is 224.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that oxirane compounds often target proteins and enzymes involved in cellular processes, reacting with nucleophilic sites on these molecules .

Mode of Action

The mode of action of 2-benzoyl-3-phenyloxirane is likely to involve interactions with its targets through nucleophilic substitution reactions . In these reactions, the oxirane ring of the compound is opened, leading to changes in the target molecule .

Biochemical Pathways

Oxirane compounds are generally involved in a variety of biochemical pathways due to their reactivity with different biological targets .

Pharmacokinetics

The compound’s molecular weight (22426 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Due to the reactivity of oxirane compounds, it can be inferred that the compound may cause significant changes in the structure and function of its target molecules .

Action Environment

The action, efficacy, and stability of 2-benzoyl-3-phenyloxirane can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

生化分析

Biochemical Properties

rel-trans-Chalcone Oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, thereby impacting energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Its long-term effects on cellular function can vary depending on the duration of exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit the activity of key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of enzymes involved in cellular respiration, affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and distribution to target tissues . Once inside cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells . Additionally, it can localize to the nucleus, where it modulates gene expression by interacting with transcription factors.

属性

IUPAC Name |

phenyl-(3-phenyloxiran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMJZQVDNZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968993 | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-12-1, 7570-86-7 | |

| Record name | Chalcone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5411-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (3-phenyloxiranyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: Chalcone oxide acts as a potent and selective inhibitor of sEH. [, , ] Studies suggest that it forms a covalent intermediate with the enzyme, effectively blocking its activity. [] This inhibition mechanism is supported by kinetic models and structure-activity relationship analyses. [] The carbonyl group of chalcone oxide is thought to form a hydrogen bond with an acidic site on sEH, contributing to its tight binding and inhibition potency. []

ANone: While not explicitly stated in these articles, the general molecular formula for a chalcone oxide is C15H12O2. The molecular weight is approximately 224.25 g/mol.

A: Multiple studies utilize various spectroscopic methods to characterize chalcone oxide and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is employed to determine the structure and configuration of chalcone oxide derivatives. [, , ] Additionally, mass spectrometry is utilized to analyze the transmission of substituent effects in chalcone oxide derivatives. []

A: Yes, molecular mechanics calculations have been used to investigate the stereochemistry of ring-opening reactions of chalcone oxide. [] These studies provide insights into the electronic and steric factors influencing the reaction pathways.

A: Several studies highlight the importance of specific structural features for potent sEH inhibition by chalcone oxide derivatives. [, , ] For instance, replacing the carbonyl group with a methylidene group drastically reduces inhibitory potency. [] Similarly, replacing the epoxide ring with a cyclopropyl ring significantly diminishes inhibition. [] Introducing a hydroxyl group at the 2' position also weakens the inhibitory effect. [] These findings suggest that the α,β-epoxyketone moiety is crucial for potent sEH inhibition. [] Furthermore, electronic effects induced by substituents on the phenyl ring attached to the epoxy group significantly influence inhibitor potency. []

A: Several studies showcase the potential of chalcone oxide derivatives as anti-amoebic agents. [] These derivatives exhibit comparable or even superior inhibitory activity against Entamoeba histolytica compared to metronidazole, the current drug of choice. [] Notably, certain chalcones and their corresponding triazole derivatives show lower toxicity in hemolytic assays than metronidazole and fluconazole. []

ANone: Various analytical techniques are employed in the research on chalcone oxide. These include:

- Chromatography: Affinity chromatography is utilized to purify cytosolic epoxide hydrolase (cEH), the enzyme inhibited by chalcone oxide. []

- Electrophoresis: SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and molecular weight of cEH. []

- Isoelectric Focusing: This technique, coupled with Western blot analysis, helps determine the isoelectric point and identify the presence of cEH in different samples. []

A: While not a primary focus, one study suggests the involvement of several drug-metabolizing enzymes in carbamazepine metabolism, which could potentially be relevant to chalcone oxide metabolism. [] The study highlights the role of cytochrome P450, DT-diaphorase, and catechol-O-methyltransferase in the formation of reactive metabolites from carbamazepine. []

ANone: The research on chalcone oxide and its interaction with epoxide hydrolases spans several decades. A few notable milestones include:

- Early investigations (1970s-1980s): Researchers first identified chalcone oxides as potent and selective inhibitors of cytosolic epoxide hydrolase. [] They explored the kinetics of inhibition and structure-activity relationships, establishing the importance of the α,β-epoxyketone moiety. []

- Affinity purification (1980s): Development of an affinity chromatography method using chalcone oxide derivatives enabled the rapid purification of cEH from various sources. []

- Mechanistic insights (1990s-2000s): Crystallographic studies of sEH provided a structural basis for understanding the interaction between chalcone oxide derivatives and the enzyme's active site. [, , ]

ANone: The study of chalcone oxide and its derivatives bridges several scientific disciplines:

- Chemistry: Synthetic organic chemistry plays a crucial role in designing and synthesizing novel chalcone oxide derivatives with tailored properties. [, , , , , , , , , ]

- Biochemistry: Understanding the interaction between chalcone oxide and sEH requires knowledge of enzyme kinetics, inhibition mechanisms, and metabolic pathways. [, , , , ]

- Pharmacology: Investigating the potential therapeutic applications of chalcone oxide derivatives, such as anti-amoebic activity, falls under the realm of pharmacology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)